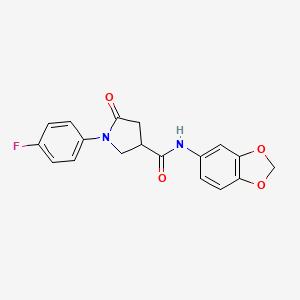
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential research applications. This compound belongs to the family of indole-derived cannabinoids and has been found to interact with the endocannabinoid system in the human body. In
作用機序
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. These receptors are involved in the regulation of various physiological processes, such as pain perception, appetite, mood, and immune function. When this compound binds to these receptors, it activates signaling pathways that can lead to changes in gene expression, neurotransmitter release, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory activity. It has also been found to affect the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which could have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing and monitoring due to its potency.
将来の方向性
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the investigation of its effects on various disease models, such as chronic pain, inflammation, and autoimmune disorders. Additionally, further studies could explore the potential therapeutic applications of this compound, such as its use as an analgesic or anti-inflammatory agent. Finally, research could focus on the development of new synthetic cannabinoids with improved selectivity and potency for specific receptor subtypes, which could lead to the development of more effective and targeted therapies.
合成法
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. Another method involves the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid to form the intermediate, which is then reacted with 3,4-methylenedioxyphenylacetic acid to produce this compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. One study found that this compound has a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. Another study showed that this compound has anti-inflammatory effects, which could be beneficial for the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-12-1-4-14(5-2-12)21-9-11(7-17(21)22)18(23)20-13-3-6-15-16(8-13)25-10-24-15/h1-6,8,11H,7,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXBPVVWWIHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
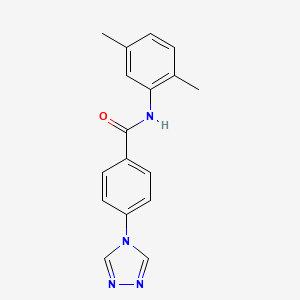
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)
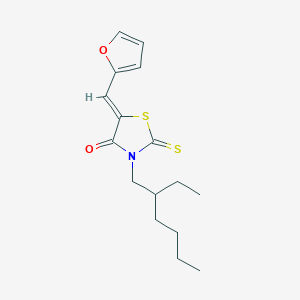
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
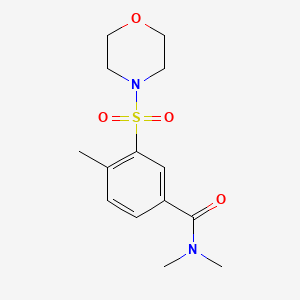
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
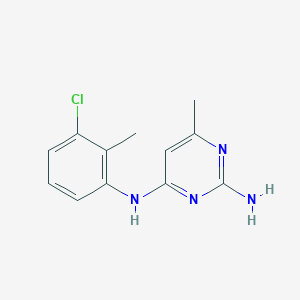
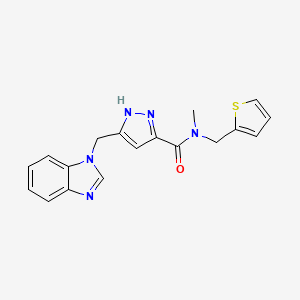
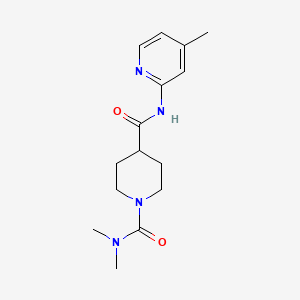
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)
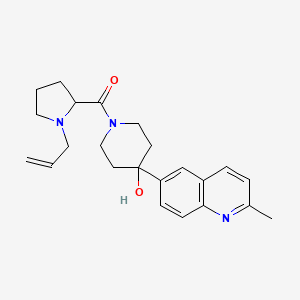
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)